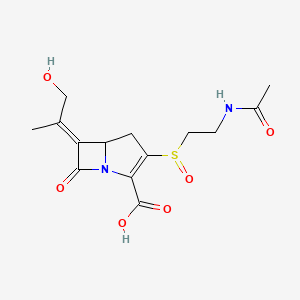
Ethyl 3,3,4-trimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,4-trimethylpentanoate is a carboxylic ester obtained by the formal condensation of the carboy group of 3,3,4-trimethylpentanoic acid with ethanol. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity
Ethyl 3,3,4-trimethylpentanoate has been utilized in various chemical syntheses and studies of chemical reactivity. For instance, its use in the stereoselective radical-radical disproportionation highlights its role in coupling reactions and disproportionation processes involving radicals α to the carbonyl group (Porter & Rosenstein, 1993). Additionally, it serves as a precursor in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, indicating its potential in the creation of proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
2. Role in Polymerization Processes
In polymer science, this compound is involved in the cleavage and polymerization processes. For example, its cleavage with sodium tert-butoxide into simpler esters plays a role in the polymerization of methyl methacrylate, highlighting its significance in the reactivation of the pseudoterminated propagation centre in methacrylate polymerization (Lochmann & Trekoval, 1981).
3. Applications in Biochemistry
This compound is also significant in biochemistry. For instance, its derivatives are used in the stereospecific formation of 1,2-dioxetanes, showcasing its relevance in biochemical reactions involving singlet oxygen (Bartlett & Schaap, 1970). The compound's involvement in the enantioselective reduction with whole-cell biocatalysts, leading to the creation of sec-alcohol, further illustrates its utility in biocatalytic synthesis processes (Żądło et al., 2016).
4. Energy and Fuel Applications
Furthermore, this compound is relevant in the field of energy and fuels. For instance, its derivatives, such as ethyl valerate, have been studied as potential components in biofuels. Research on the laminar flame structure of ethyl pentanoate at varying pressures contributes to the understanding of its combustion chemistry, essential for developing high-performance, environmentally friendly combustion devices fueled with biofuels (Dmitriev et al., 2021).
Propiedades
| 80246-74-8 | |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
ethyl 3,3,4-trimethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-6-12-9(11)7-10(4,5)8(2)3/h8H,6-7H2,1-5H3 |
Clave InChI |
SVZSYBFQSHHBQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(C)C(C)C |
SMILES canónico |
CCOC(=O)CC(C)(C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



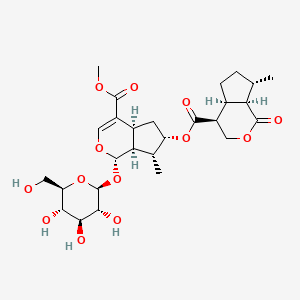
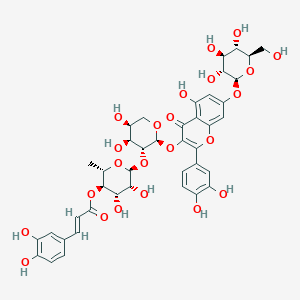
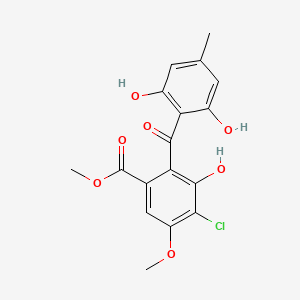
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
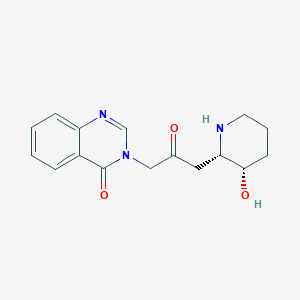
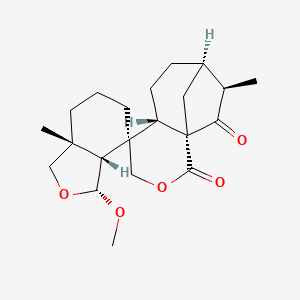
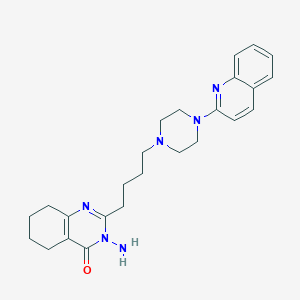
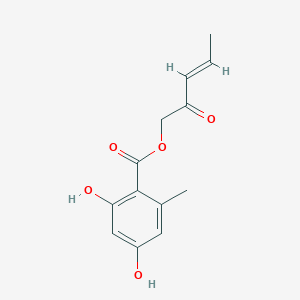
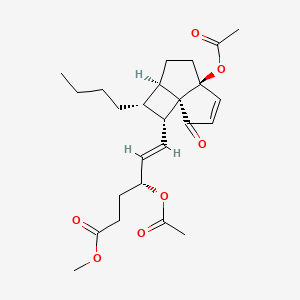

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
